molecular formula C19H18N4O3S3 B14804592 3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}propanamide

3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}propanamide

Cat. No.: B14804592
M. Wt: 446.6 g/mol
InChI Key: GSDKJOKQPLNDCS-UHFFFAOYSA-N
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Description

3-phenyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the cyclization of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

    Coupling with Phenyl Group: The final step involves coupling the sulfonamide-thiazole intermediate with a phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-phenyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Agriculture: The compound has shown promise in promoting plant growth and increasing crop yield.

    Material Science: It is used in the synthesis of functional dyes and polymers with specific properties.

Mechanism of Action

The biological activity of 3-phenyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide is primarily attributed to its ability to interact with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.

    Receptor Binding: The compound can bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
  • N-(4-phenylthiazol-2-yl)-4-sulfamoylbenzamide
  • N-(4-phenylthiazol-2-yl)-4-sulfamoylbenzamide

Uniqueness

3-phenyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide stands out due to its unique combination of a thiazole ring, sulfonamide group, and phenyl group, which confer distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications in medicinal chemistry, agriculture, and material science.

Properties

Molecular Formula

C19H18N4O3S3

Molecular Weight

446.6 g/mol

IUPAC Name

3-phenyl-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C19H18N4O3S3/c24-17(11-6-14-4-2-1-3-5-14)22-18(27)21-15-7-9-16(10-8-15)29(25,26)23-19-20-12-13-28-19/h1-5,7-10,12-13H,6,11H2,(H,20,23)(H2,21,22,24,27)

InChI Key

GSDKJOKQPLNDCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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